tert-butyl N-(2-isocyanatoethyl)carbamate
Overview
Description
tert-Butyl N-(2-isocyanatoethyl)carbamate: is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isocyanate group and a carbamate group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-isocyanatoethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-isocyanatoethylamine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.
Addition Reactions: The isocyanate group can undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Triethylamine, dibutyltin dilaurate
Solvents: Dichloromethane, toluene
Major Products Formed:
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Scientific Research Applications
tert-Butyl N-(2-isocyanatoethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in the treatment of diseases such as cancer and inflammation.
Medicine: Explored for its therapeutic properties in treating conditions like fatty liver disease.
Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-isocyanatoethyl)carbamate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. These reactions are crucial in various biological and chemical processes, including enzyme inhibition and polymer formation.
Comparison with Similar Compounds
- tert-Butyl N-(2-isothiocyanatoethyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
Comparison: tert-Butyl N-(2-isocyanatoethyl)carbamate is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. In contrast, tert-butyl N-(2-isothiocyanatoethyl)carbamate contains an isothiocyanate group, which has different reactivity and applications. Similarly, tert-butyl N-(2-mercaptoethyl)carbamate contains a thiol group, which imparts distinct chemical properties and uses .
Properties
IUPAC Name |
tert-butyl N-(2-isocyanatoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWONFFHESOLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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